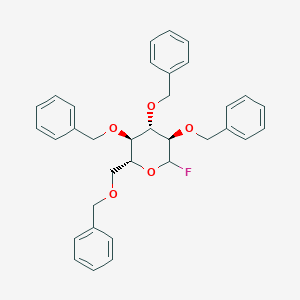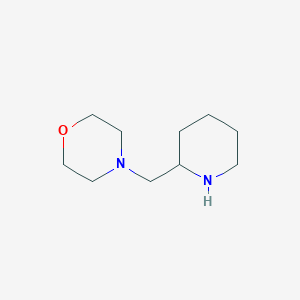
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride
Übersicht
Beschreibung
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is a derivative of D-glucopyranose, a glucose molecule in its pyranose form. This compound is characterized by the substitution of hydrogen atoms with benzyl groups at the 2, 3, 4, and 6 positions, and a fluoride group at the anomeric carbon. It is often used as an intermediate in organic synthesis, particularly in the preparation of glucosyl derivatives .
Wirkmechanismus
Target of Action
The primary target of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is the carbohydrate structures within biological systems . This compound, a glucose derivative incorporating fluorine, functions as a glycosylation agent .
Mode of Action
This compound interacts with its targets by acting as a glycosylation agent . Glycosylation is a critical biological process where a carbohydrate is attached to a functional group of another molecule, typically proteins, lipids, or other organic molecules. This compound, therefore, plays a crucial role in the synthesis of complex carbohydrates.
Biochemical Pathways
The compound is involved in the glucosylation biochemical pathway . It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of carbohydrate structures within biological systems . By acting as a glycosylation agent, it can modify proteins, lipids, and other organic molecules, potentially altering their function and interaction with other molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the presence of a base such as potassium carbonate and DBU can facilitate its conversion into other useful compounds .
Biochemische Analyse
Biochemical Properties
The compound is involved in glucosylation and other reactions
Cellular Effects
It is known to be used in the synthesis of derivatives for the treatment of diseases like Alzheimer’s, diabetes, and cancer , suggesting that it may influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be used in the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known to be used in glucosylation reactions , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groupsOne common method involves the use of trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU to form the trichloroacetimidate intermediate, which is then reacted with a fluoride source .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and substitution reactions but may include additional purification steps to ensure the high purity required for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions.
Glucosylation: It can be used to introduce glucosyl groups into other molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as alcohols and amines.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various glucosyl derivatives, while oxidation and reduction can modify the benzyl groups .
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex glucosyl derivatives.
Biology: In the study of carbohydrate-protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar structure but lacks the fluoride group.
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Acetyl groups instead of benzyl groups.
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Similar but with a methyl group at the anomeric position
Uniqueness
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride is unique due to the presence of the fluoride group, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of various glucosyl derivatives .
Eigenschaften
IUPAC Name |
(3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXIKNZDQVSBCO-BKJHVTENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449454 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122741-44-0 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)











![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)
